Product packaging for 16alpha-Hydroxyetiocholanolone(Cat. No.:CAS No. 14167-50-1)

16alpha-Hydroxyetiocholanolone

Cat. No.: B081056
CAS No.: 14167-50-1
M. Wt: 306.4 g/mol
InChI Key: HLQYTKUIIJTNHH-NMTBMHBSSA-N
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Description

Historical Context and Evolution of Steroid Research

The journey of steroid research is a compelling narrative that began long before the precise identification of molecules like 16alpha-Hydroxyetiocholanolone. Ancient civilizations observed the profound physiological effects of castration on animals, an early, albeit crude, understanding of hormonal influence. nih.gov The scientific investigation into steroids began in earnest in the 18th and 19th centuries with early experiments on testicular function. auajournals.org

The 20th century marked a revolutionary period in this field. Testosterone (B1683101) was first isolated in the 1930s, a landmark achievement that opened the door to the synthesis of numerous related androgens. nih.gov This era saw pioneering researchers like Charles Kochakian demonstrate in 1935 that androgens possess protein-building, or anabolic, properties. auajournals.org This discovery spurred the development of synthetic steroids for potential therapeutic applications. auajournals.org

The post-war period, particularly from the 1950s onwards, saw a surge in the use and study of anabolic steroids, initially within the realm of elite athletics. nih.govufl.edu This increased usage necessitated the development of sophisticated analytical techniques to detect these compounds and their metabolites in biological fluids. The transition from measuring urinary 17-ketosteroids to the advent of radioimmunoassays in the 1960s and, later, the widespread use of mass spectrometry, were critical advancements. auajournals.org These technologies enabled researchers to identify and quantify a vast array of steroid metabolites, including hydroxylated forms like this compound, providing deeper insights into the metabolic fate of endogenous and exogenous steroids.

Overview of Endogenous Steroid Metabolism and its Key Metabolites

Endogenous steroids are a class of lipophilic compounds derived from cholesterol that are essential for a multitude of physiological processes. gfmer.ch They are primarily synthesized in the adrenal glands, gonads (ovaries and testes), and the placenta during pregnancy. gfmer.chnih.gov The initial and rate-limiting step in the synthesis of all steroid hormones is the conversion of cholesterol to pregnenolone. glowm.com

From pregnenolone, a cascade of enzymatic reactions produces the main classes of steroid hormones:

Progestogens (e.g., Progesterone)

Corticosteroids (Glucocorticoids like Cortisol and Mineralocorticoids like Aldosterone)

Androgens (e.g., Testosterone, Dehydroepiandrosterone)

Estrogens (e.g., Estradiol)

Once synthesized and released into circulation, these hormones travel to target tissues to exert their effects. gfmer.ch The body must also possess efficient mechanisms to metabolize and clear these potent signaling molecules to maintain homeostasis. This metabolic process, occurring mainly in the liver but also in peripheral tissues, involves a series of modifications known as Phase I and Phase II metabolism. gfmer.chrsc.org

Phase I metabolism involves chemical modifications like oxidation, reduction, or hydrolysis, which typically introduce or expose a functional group. rsc.org Hydroxylation, the addition of a hydroxyl (-OH) group, is a key Phase I reaction catalyzed by a superfamily of enzymes called cytochrome P450 (CYP). nih.govrsc.org This process increases the water solubility of the steroid.

Phase II metabolism involves conjugation, where the modified steroid is linked to a water-soluble molecule, such as glucuronic acid (glucuronidation) or a sulfate (B86663) group (sulfation). rsc.org This further increases water solubility and facilitates the excretion of the steroid metabolite, primarily through urine. oup.com

Through this process, a single parent steroid can give rise to numerous metabolites. For example, testosterone is metabolized into key metabolites such as androsterone (B159326) and etiocholanolone (B196237). researchgate.net The study of these metabolites in what is known as a "steroid profile" provides a detailed snapshot of an individual's steroid biosynthesis and metabolism. oup.com this compound is one such metabolite, formed through the specific hydroxylation of an androgen metabolite. ontosight.ai

Significance of 16alpha-Hydroxylation in Steroid Biochemistry and Physiological Regulation

16alpha-hydroxylation is a specific type of Phase I metabolic reaction where a hydroxyl group is added at the 16th carbon position of the steroid's core structure. nih.gov This reaction is catalyzed by specific cytochrome P450 enzymes, such as members of the CYP3A family (e.g., CYP3A4, CYP3A5, and the fetal-specific CYP3A7) and CYP1A1. sav.skwikipedia.org While the liver is a primary site for this activity, 16alpha-hydroxylation also occurs in other tissues. sav.sk

The introduction of a hydroxyl group at the 16-alpha position significantly alters the biological properties and metabolic fate of the steroid. This modification is not merely a step towards inactivation and excretion; the resulting 16-hydroxylated steroids can possess their own unique biological activities or serve as precursors for other important molecules. sav.sk For instance, 16α-hydroxydehydroepiandrosterone is a crucial precursor for the production of estrogens, such as estriol (B74026), during pregnancy. sav.sk

This compound is a metabolite of androgens, formed through the 16alpha-hydroxylation of etiocholanolone. ontosight.ai Its presence in urine and blood provides a window into the activity of the 16alpha-hydroxylase enzymes. ontosight.aisav.sk Research has explored the levels of 16-hydroxylated steroids as potential biomarkers in various contexts. For example, increased levels of 16α-hydroxylated estrogens have been investigated in relation to certain health conditions. sav.sk In the field of sports anti-doping, this compound is monitored as part of the comprehensive steroid profile to detect the misuse of testosterone and related compounds. researchgate.netepa.gov Studies have shown that its urinary concentration can be suppressed by certain substances, indicating its utility as an indirect biomarker. researchgate.netepa.gov

Metabolic Pathway Overview

PrecursorMetabolic ProcessEnzyme FamilyProduct
Testosterone (and other androgens)ReductionReductasesEtiocholanolone
Etiocholanolone16alpha-HydroxylationCytochrome P450 (e.g., CYP3A)This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O3 B081056 16alpha-Hydroxyetiocholanolone CAS No. 14167-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-16,20-21H,3-10H2,1-2H3/t11-,12-,13-,14+,15+,16-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQYTKUIIJTNHH-NMTBMHBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459952
Record name 16alpha-Hydroxyetiocholanolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14167-50-1, 14167-49-8
Record name 16α-Hydroxyetiocholanolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14167-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16alpha-Hydroxyetiocholanolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014167498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16alpha-Hydroxyetiocholanolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16.ALPHA.-HYDROXYETIOCHOLANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B81719Q742
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Pathways and Enzymatic Regulation of 16alpha Hydroxyetiocholanolone

Biosynthetic Precursors and Formation Pathways

The synthesis of 16alpha-Hydroxyetiocholanolone involves several key precursor molecules and enzymatic steps.

Etiocholanolone (B196237), a major metabolite of the androgens testosterone (B1683101) and androstenedione (B190577), serves as a direct precursor to this compound. drugbank.comnih.gov This conversion is facilitated by the action of a specific hydroxylase enzyme, which introduces a hydroxyl group at the 16-alpha position of the etiocholanolone molecule. This enzymatic hydroxylation is a critical step in the metabolic pathway of androgens. The enzyme responsible for this transformation is a member of the cytochrome P450 family, specifically a steroid 16-alpha-hydroxylase. nih.gov This enzyme catalyzes the 16-alpha-hydroxylation of a wide array of steroids. nih.gov

This compound is also recognized as a metabolite of 16alpha-hydroxydehydroisoandrosterone (16α-OH-DHEA) and androstenedione. caymanchem.com The metabolic pathway from androstenedione likely involves intermediate steps, including its conversion to etiocholanolone, which is then hydroxylated. drugbank.com The derivation from 16α-OH-DHEA highlights a parallel pathway in androgen metabolism where hydroxylation at the 16-alpha position occurs prior to the reduction of the A-ring.

As a downstream metabolite, this compound plays an intermediary role in the broader metabolic network of testosterone and other androgenic steroids. Etiocholanolone itself is a significant urinary metabolite of testosterone. drugbank.comnih.gov Consequently, the formation of this compound represents a further step in the catabolism and excretion of these androgens. The balance between the formation of etiocholanolone and its 16-hydroxylated form can provide insights into the activity of specific metabolic pathways.

Downstream Metabolic Fates and Product Formation

Following its formation, this compound is further metabolized, integrating into other significant steroid metabolic pathways.

The 16alpha-hydroxylation pathway is a major route for the metabolism of estrogens. nih.govnih.gov This pathway leads to the formation of biologically active metabolites. nih.gov While not a direct metabolite of estrogens, the structural similarity of this compound to other 16-hydroxylated steroids suggests its potential integration or influence on this pathway. The presence of the 16-alpha-hydroxyl group is a key feature of potent estrogenic compounds like 16α-hydroxyestrone. wikipedia.org

A significant downstream metabolic fate for 16-hydroxylated steroids is their conversion to estriol (B74026), a major estrogenic compound, particularly abundant during pregnancy. wikipedia.org The biosynthesis of estriol involves 16α-hydroxyestrone as a key intermediate. wikipedia.org It is plausible that this compound could be a precursor for the formation of other 16-hydroxylated steroids that are then converted to estriol. Research has shown that estriol can also be metabolized back to 16α-hydroxyestrone, indicating a dynamic equilibrium within this pathway. dutchtest.comnih.gov

Enzymatic Regulation and Reaction Kinetics

The biotransformation of etiocholanolone to its 16alpha-hydroxylated form is governed by a series of enzymatic reactions, primarily involving the cytochrome P450 superfamily. The kinetics and regulation of these enzymes are crucial in determining the rate and extent of this compound production.

Role of Cytochrome P450 Enzymes in Hydroxylation Processes (e.g., CYP1B1)

The introduction of a hydroxyl group at the 16alpha position of the steroid nucleus is a key reaction catalyzed by cytochrome P450 (CYP) enzymes. While the specific CYP isoform responsible for the 16alpha-hydroxylation of etiocholanolone in humans is not definitively established in the provided research, studies on structurally related steroids, such as estrogens, provide significant insights.

The 16alpha-hydroxylation of estrone (B1671321) and estradiol (B170435) is primarily catalyzed by CYP3A4, with contributions from CYP1A2 and CYP1A1. hormonebalance.orgdrugbank.com CYP3A5 has also been shown to metabolize estrone to 16alpha-hydroxyestrone (B23248). nih.gov Although often associated with 4-hydroxylation of estrogens, CYP1B1 has a lesser role in the 16alpha-hydroxylation of 17beta-estradiol. hormonebalance.org In rodent models, rat CYP2C11 is a key enzyme in the 16alpha-hydroxylation of progesterone. nih.gov The substrate specificity of these enzymes suggests that one or more of them are likely involved in the 16alpha-hydroxylation of etiocholanolone, a metabolite of androgen metabolism.

Computational modeling studies of rat CYP2C11 have identified key structural features of steroids that favor 16alpha-hydroxylation, including a bent A-B ring configuration (characteristic of the 5-beta-reduced structure of etiocholanolone), a 3-alpha-hydroxyl group, and a C-17 acetyl group. nih.gov These findings suggest that the specific stereochemistry of etiocholanolone makes it a plausible substrate for 16alpha-hydroxylating CYP enzymes.

Influence of Other Steroidogenic Enzymes and Co-factors

The activity of cytochrome P450 enzymes is dependent on the presence of other enzymes and co-factors. A crucial partner for microsomal CYPs is NADPH-cytochrome P450 reductase, which transfers electrons from the co-factor NADPH to the CYP enzyme, a necessary step for its catalytic activity. nih.gov

Furthermore, cytochrome b5 has been shown to significantly increase the rate of CYP3A4 and CYP3A5-mediated 16alpha-hydroxylation of estrone, suggesting an important modulatory role for this protein. nih.gov

The broader context of steroid metabolism involves a variety of other enzymes, including hydroxysteroid dehydrogenases (HSDs), which are responsible for the interconversion of keto- and hydroxyl-groups on the steroid nucleus. nih.govnih.gov While their direct role in the 16alpha-hydroxylation step is not indicated, they are essential for the formation of the etiocholanolone precursor and any subsequent metabolism of this compound. The availability of co-factors such as NADPH and NADH is critical for the activity of these and other steroidogenic enzymes. nih.gov

Enzyme Kinetic Studies of Relevant Metabolic Steps

For the 16alpha-hydroxylation of estrone by human liver microsomes and expressed CYP3A4, the following kinetic parameters have been determined:

Enzyme SystemSubstrateKm (μM)Vmax (pmol/min/nmol P450)
Human Liver MicrosomesEstrone154238
Expressed CYP3A4Estrone1721050

Data sourced from a study on the 16alpha-hydroxylation of estrone. nih.gov

A study on a bacterial cytochrome P450 enzyme, CYP154C3 from Streptomyces griseus, which exhibits regio- and stereospecific 16alpha-hydroxylation of various steroids, reported the following kinetic parameters for the hydroxylation of Δ4-androstene-3,17-dione:

EnzymeSubstrateKm (μM)kcat (s-1)
CYP154C3Δ4-androstene-3,17-dione31.9 ± 9.1181 ± 4.5

Data from a study on a bacterial steroid 16alpha-hydroxylase. nih.gov

These data highlight the range of affinities and catalytic efficiencies of enzymes involved in 16alpha-hydroxylation of steroids and suggest that the kinetics of this compound formation are likely within a similar order of magnitude.

Genetic Determinants of this compound Metabolism

Genetic variations in the enzymes responsible for steroid metabolism can lead to inter-individual differences in hormone profiles, including the levels of this compound.

Impact of Polymorphisms in Estrogen Metabolism Genes (e.g., CYP1B1, COMT, CYP17)

Polymorphisms in genes encoding for steroid-metabolizing enzymes have been studied for their association with levels of various hormone metabolites. One such study in postmenopausal women investigated the association of polymorphisms in CYP17, CYP1B1, and COMT with urinary concentrations of 2- and 16alpha-hydroxyestrone. nih.gov

The results indicated that women with the Met/Met genotype of the COMT gene had significantly higher concentrations of 16alpha-hydroxyestrone compared to those with the Val/Val genotype. nih.gov Specifically, the COMT Met/Met genotype was associated with a 31% higher concentration of 16alpha-hydroxyestrone. nih.gov While this study focused on an estrogen metabolite, it is plausible that polymorphisms in COMT and other steroid metabolism genes could similarly influence the levels of this compound, given the shared metabolic pathways. The study found few associations for CYP17 and CYP1B1 polymorphisms with the measured hormone concentrations. nih.gov

Another study investigating the effects of flaxseed consumption on estrogen metabolism found that a variant in CYP1B1 was associated with an increase in post-intervention levels of 2-hydroxyestrone (B23517). nih.gov This highlights the potential for genetic variants to modulate the response to dietary interventions that affect steroid hormone metabolism.

GenePolymorphismEffect on 16alpha-hydroxyestrone Levels
COMTVal108/158MetMet/Met genotype associated with 31% higher concentrations compared to Val/Val

Data from a study on genetic polymorphisms and sex hormone concentrations. nih.gov

Gene-Environment Interactions Affecting Steroid Metabolic Profiles

The metabolic phenotype of an individual is a result of the complex interplay between their genetic makeup and various environmental exposures. nih.gov Gene-environment interactions can significantly influence steroid metabolic profiles, potentially altering the production and clearance of metabolites like this compound.

Environmental factors can encompass a wide range of exposures, including diet, lifestyle, and exposure to endocrine-disrupting chemicals. nih.gov For instance, dietary components, such as the lignans (B1203133) found in flaxseed, can modulate estrogen metabolism, and the extent of this modulation can be influenced by an individual's genetic polymorphisms in metabolizing enzymes like CYP1B1 and COMT. nih.gov

The mechanisms underlying these interactions are multifaceted and can involve the induction or inhibition of enzyme activity, as well as epigenetic modifications. nih.gov While specific studies on gene-environment interactions directly affecting this compound levels are limited, the principles derived from studies on other steroid metabolites are likely applicable. Understanding these interactions is crucial for a comprehensive assessment of an individual's steroid metabolic profile and its physiological consequences.

Physiological Roles and Biological Activity of 16alpha Hydroxyetiocholanolone

Interactions with Steroid Hormone Receptors

The biological effects of 16alpha-Hydroxyetiocholanolone are primarily mediated through its interaction, and the interaction of its metabolites, with steroid hormone receptors. Its influence is complex, spanning both androgenic and estrogenic pathways.

Androgen Receptor Binding and Transcriptional Modulation

Direct research on the binding affinity of this compound for the androgen receptor (AR) is limited. However, its activity can be inferred from closely related compounds. Its parent compound, etiocholanolone (B196237), is considered androgenically inactive. In contrast, studies on its precursor and structural isomer, 16(β)-OH-androstenedione, have shown that it acts as a weak agonist for the human androgen receptor nih.gov. This suggests that this compound itself is likely not a potent androgen. Its primary significance in the context of androgenic signaling may be as a metabolic marker, indicating the rate of production and breakdown of more powerful androgens such as testosterone (B1683101) and androstenedione (B190577) rupahealth.com.

Comparative Androgenic Activity of Related Steroids

CompoundRelationship to this compoundAndrogen Receptor (AR) Activity
TestosteroneMetabolic PrecursorPotent Agonist
AndrostenedioneMetabolic PrecursorWeak Agonist
16(β)-OH-androstenedioneIsomer of PrecursorWeak Agonist nih.gov
EtiocholanoloneParent Compound (unhydroxylated)Inactive taylorandfrancis.com

Estrogen Receptor Binding and Signaling Cascades

While this compound does not directly bind to the estrogen receptor (ER), it serves as a precursor to the highly active estrogen metabolite, 16α-hydroxyestrone (16α-OHE1), via the action of the aromatase enzyme. The interaction of 16α-OHE1 with the ER is unique and potent.

Unlike estradiol (B170435), which binds reversibly, 16α-OHE1 has been shown to form stable, covalent bonds with the estrogen receptor taylorandfrancis.comnih.gov. This irreversible binding leads to prolonged activation and a failure of the normal receptor downregulation process nih.gov. Consequently, despite having a lower initial binding affinity than estradiol, the persistent signaling cascade initiated by 16α-OHE1 makes it a powerful estrogen agonist taylorandfrancis.com. This unique mechanism of action means that the metabolic conversion of this compound into 16α-OHE1 represents a significant pathway for generating potent and long-lasting estrogenic effects.

Endocrine System Homeostasis and Modulation

As an intermediary metabolite, this compound plays a role in maintaining the delicate balance of the endocrine system, influencing both estrogen and androgen-dependent physiological processes.

Contribution to Overall Estrogen "Tone" and Hormonal Balance

This shift has physiological consequences; for example, a higher ratio of 16α-hydroxylated estrogens is associated with higher bone mineral density rupahealth.com. However, this increased estrogenic activity is also linked with a higher risk for developing hormone-dependent cancers, such as those of the breast and endometrium rupahealth.comnih.gov. Therefore, the rate of production of this compound is a key factor influencing long-term endocrine homeostasis.

Influence on Androgenic Signaling and Downstream Physiological Effects

The broader androgenic pathway, of which this compound is a part, has widespread downstream effects, including the modulation of immune function, mood, and libido rupahealth.comfrontiersin.org. While this compound does not drive these processes, its levels provide a window into the metabolic status of the entire androgenic system.

Immunomodulatory Functions and Pathways

This compound and its related metabolites are implicated in the modulation of the immune system through several distinct pathways.

The parent compound, etiocholanolone, is known to have direct immunostimulatory and pyrogenic (fever-inducing) properties taylorandfrancis.com. This effect is believed to be mediated by the release of the pro-inflammatory cytokine Interleukin-1 (IL-1) from white blood cells . Furthermore, the primary precursor for this metabolic pathway, Dehydroepiandrosterone (B1670201) (DHEA), and its other metabolites are recognized for their immunomodulatory roles researchgate.netsav.sk.

Conversely, the downstream estrogenic metabolite, 16α-OHE1, is strongly associated with pro-inflammatory and autoimmune responses. Increased levels of 16-hydroxylated estrogens have been identified in patients with systemic autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA) researchgate.netnih.govnih.gov. A proposed mechanism for this is that the ability of 16α-OHE1 to form covalent bonds with proteins creates novel antigens (neoantigens) taylorandfrancis.com. These altered proteins may be recognized as foreign by the immune system, triggering an autoimmune attack taylorandfrancis.com.

Therefore, this compound sits at a metabolic crossroads with dual immunomodulatory potential: its formation is linked to direct immunostimulatory effects, while its conversion to 16α-OHE1 contributes to pathways associated with chronic inflammation and autoimmunity.

Immunomodulatory Effects of Related Steroids

CompoundRelationship to this compoundObserved Immunomodulatory Effect
Dehydroepiandrosterone (DHEA)Metabolic PrecursorGeneral immunomodulatory functions researchgate.netsav.sk
EtiocholanoloneParent Compound (unhydroxylated)Induces fever and immunostimulation via Interleukin-1 (IL-1) release taylorandfrancis.com
16α-hydroxyestrone (16α-OHE1)Downstream MetabolitePro-inflammatory; associated with autoimmune diseases (SLE, RA) nih.govnih.gov

Potential Links to Immune System Regulation and Response

Direct research into the immunomodulatory effects of this compound is not available in the current scientific literature. However, studies on its parent compound, etiocholanolone, offer a potential starting point for investigation. Etiocholanolone is known to be a pyrogenic steroid, capable of inducing fever, a key component of the innate immune response. This phenomenon, known as "etiocholanolone fever," is characterized by a non-infectious inflammatory response. This suggests that etiocholanolone and potentially its metabolites could play a role in modulating immune and inflammatory processes. The introduction of a hydroxyl group at the 16-alpha position could theoretically alter this pyrogenic activity, either enhancing or diminishing it, but this has not been experimentally verified.

Compound Known Immunological Association
EtiocholanolonePyrogenic; induces fever and inflammatory response.
This compound No direct studies on immune function available.

Neuroendocrine and Central Nervous System Considerations

Correlation with Brain Steroid Milieu and Neurosteroidogenesis

There is no direct evidence to date confirming the presence or synthesis of this compound within the brain. The field of neurosteroidogenesis focuses on the de novo synthesis of steroids within the central nervous system and their role in neuronal function. Neurosteroids, such as allopregnanolone and androsterone (B159326), are known to modulate neurotransmitter receptors, particularly the GABA-A receptor, a key player in inhibitory neurotransmission.

While it is plausible that this compound could be present in the brain as a metabolite of circulating androgens, its specific concentration, distribution, and potential for local synthesis have not been investigated. Further research is required to determine if this compound is a component of the brain's complex steroid environment and if it possesses any neuroactive properties.

Implications for Stress Response Pathways and Adaptation

The hypothalamic-pituitary-adrenal (HPA) axis is the central regulator of the body's response to stress, culminating in the release of cortisol. The metabolism of cortisol and other adrenal steroids is intricate, leading to a variety of urinary metabolites. While metabolites of cortisol and androgens are routinely measured to assess HPA axis activity, there is no established link between this compound and the stress response.

Clinical Significance and Pathophysiological Associations of 16alpha Hydroxyetiocholanolone

Biomarker Applications in Diagnostic and Prognostic Contexts

Utility in the Diagnosis and Management of Steroidogenesis Disorders

Urinary steroid profiling is a critical tool for diagnosing and managing inborn errors of steroid metabolism, such as Congenital Adrenal Hyperplasia (CAH). In newborns with CAH due to 21-hydroxylase deficiency, there is an observed increased urinary excretion of total 16 alpha-hydroxypregnenolone. nih.gov One study noted that in the second and third week of life, the excretion of 16 alpha-hydroxypregnenolone was pathognomonically elevated in infants with this condition. nih.gov For instance, affected infants had levels of 1023 and 1611 micrograms/day in the second week, and 2955 micrograms/day in the third week, compared to significantly lower levels in healthy newborns. nih.gov

The diagnosis of various forms of CAH relies on identifying characteristic patterns of steroid precursors and metabolites in blood and urine. medscape.commayoclinic.org For example, 21-hydroxylase deficiency leads to high serum concentrations of 17-hydroxyprogesterone and its urinary metabolite, pregnanetriol. medscape.com In 11-beta-hydroxylase deficiency, there are excess concentrations of 11-deoxycortisol. medscape.com The comprehensive analysis of the urinary steroid metabolome can provide a detailed picture of adrenal function and is particularly useful in infants, where unusual steroids may interfere with other testing methods. nih.gov While direct measurement of 16alpha-Hydroxyetiocholanolone is not always the primary diagnostic marker, its precursors and related metabolites are integral to the steroid profiles used to pinpoint specific enzymatic defects in steroidogenesis. nih.govbham.ac.uk

Table 1: Urinary Excretion of 16 alpha-hydroxypregnenolone in Newborns with and without CAH

Age Condition Mean/Range of 16 alpha-hydroxypregnenolone Excretion (micrograms/day)
1-2 weeks CAH (21-hydroxylase deficiency) 1023, 1611
2nd week Healthy Neonates Mean: 243, Range: 0-520
3rd week CAH (21-hydroxylase deficiency) 2955
3rd week Healthy Neonates Mean: 515, Range: 66-1541

Data sourced from a study on urinary steroid excretion in neonates. nih.gov

Relevance in Doping Control and Endogenous Steroid Profiling

In the context of anti-doping, urinary steroid profiling is a cornerstone for detecting the misuse of endogenous anabolic androgenic steroids. nih.gov This involves the longitudinal monitoring of a panel of steroid hormones and their metabolites through the Athlete Biological Passport (ABP). core.ac.uk The ABP tracks concentrations and ratios of compounds such as testosterone (B1683101), epitestosterone, androsterone (B159326), and etiocholanolone (B196237) to detect deviations from an athlete's normal physiological state that may indicate doping. nih.govnih.gov

While this compound is not one of the primary biomarkers in the current steroidal module of the ABP, the profile does include its parent compounds, like etiocholanolone. The principle of steroid profiling is based on the comprehensive analysis of the steroid metabolome to identify shifts in steroidogenesis. nih.gov The administration of exogenous steroids can suppress the natural production of endogenous steroids, leading to altered ratios of various metabolites. wada-ama.org Therefore, any significant alteration in the broader steroid profile, which could theoretically include changes in 16alpha-hydroxylated metabolites, could be an indicator of doping. The methodology is sensitive to various factors that can influence the steroid profile, including the use of masking agents or even certain medications. nih.gov Future advancements in anti-doping may incorporate a wider range of steroid metabolites to enhance the sensitivity and specificity of detection methods.

Association with Endocrine-Related Malignancies

Breast Cancer Risk and the 2-Hydroxyestrone (B23517) to 16alpha-Hydroxyestrone (B23248) Ratio

The metabolism of estrogen has been a significant area of research in understanding breast cancer risk. Two major hydroxylation pathways of estrone (B1671321) lead to the formation of 2-hydroxyestrone (2-OHE1) and 16alpha-hydroxyestrone (16α-OHE1). These two metabolites have different biological activities; 16α-OHE1 is considered a potent estrogen that can bind covalently to the estrogen receptor, while 2-OHE1 has weaker estrogenic effects. taylorandfrancis.com

Research in Ovarian and Endometrial Cancer (related to estrogen metabolism)

The role of estrogen metabolism is also being investigated in other hormone-dependent cancers like ovarian and endometrial cancer. Elevated levels of estrogens are a known risk factor for endometrial cancer. nih.govnih.gov Research has shown that postmenopausal women with endometrial cancer have higher concentrations of parent estrogens and their metabolites, including catechol estrogens and 16α-hydroxyestrone. nih.gov However, one prospective study found that while high levels of both 2-OHE1 and 16α-OHE1 were associated with some increase in endometrial cancer risk, this association did not hold after adjusting for estrone or estradiol (B170435) levels. nih.gov

In ovarian cancer, some studies suggest that 16α-hydroxyestrone may have pro-inflammatory actions that could be correlated with a poor prognosis in estrogen receptor-positive cases. rupahealth.com One study on an ovarian cancer cell line indicated that 16α-hydroxyestrone has potential carcinogenic properties. nih.gov Research has also found that the ratio of depurinating estrogen-DNA adducts to estrogen metabolites and conjugates was significantly higher in women with ovarian cancer, suggesting an imbalance in estrogen metabolism. astrahealthandwellness.com Another study observed that while associations with serous ovarian tumors were null, estrone and many of the 2-, 4-, and 16-pathway metabolites were positively associated with non-serous tumors. nih.gov

Table 2: Estrogen Metabolite Ratios and Cancer Risk

Cancer Type Metabolite/Ratio Associated Finding
Breast Cancer (Premenopausal) High 2-OHE1/16α-OHE1 Ratio Associated with a potentially reduced risk. taylorandfrancis.com
Breast Cancer (Postmenopausal) 2-OHE1/16α-OHE1 Ratio No significant association found in some studies.
Endometrial Cancer High levels of 16α-OHE1 Associated with some increased risk, but may be dependent on parent estrogen levels. nih.gov
Ovarian Cancer (Non-serous) 16-pathway metabolites Positively associated with risk. nih.gov

Findings are based on various research studies and may not be universally conclusive.

Altered Steroid Profiles in Papillary Thyroid Carcinoma

Recent studies have begun to explore the role of steroid metabolism in the pathophysiology of papillary thyroid carcinoma (PTC). One study investigating urinary steroid profiles in patients with PTC found elevated levels of several steroid metabolites, including 16-hydroxy-dehydroepiandrosterone, epiandrosterone, etiocholanolone, and pregnanetriol, when compared to healthy controls. researchgate.net This suggests that an altered steroidogenic pathway may be associated with this type of cancer. semanticscholar.org The study of metabolic profiles in PTC is an emerging field, and further research is needed to fully understand the role of specific steroid metabolites like this compound in the development and progression of thyroid cancers. mdpi.comnih.gov

Metabolic and Hormonal Imbalance Syndromes

Role in Estrogen Dominance Syndromes and Associated Clinical Manifestations

Estrogen dominance is a condition characterized by a relative excess of estrogen compared to progesterone. This imbalance can arise from various factors, including the overproduction of estrogens or alterations in their metabolic pathways. The metabolism of estrogens primarily occurs via two main pathways: 2-hydroxylation and 16α-hydroxylation. The metabolites of these pathways possess different biological activities. The 2-hydroxyestrone (2-OHE1) metabolite is considered a "good" estrogen as it has weak estrogenic activity. dutchtest.comnih.gov In contrast, the 16α-hydroxyestrone (16α-OHE1) metabolite is a potent estrogen agonist and its elevated levels are associated with estrogen dominance. dutchtest.comtaylorandfrancis.com

Estrogen Metabolite PathwayAssociated Estrogen MetaboliteBiological ActivityClinical Associations of High Levels
2-Hydroxylation2-hydroxyestrone (2-OHE1)Weakly estrogenic, potentially protective dutchtest.comnih.govLower risk of certain estrogen-related conditions nih.gov
16α-Hydroxylation16α-hydroxyestrone (16α-OHE1)Potent estrogenic activity dutchtest.comtaylorandfrancis.comEstrogen dominance symptoms (heavy periods, breast tenderness), obesity, hypothyroidism drannagarrett.com

Connections to Obesity and Hypothyroidism (via 16alpha-OH-E1)

Obesity and hypothyroidism are often interconnected, with research indicating a bidirectional relationship where obesity can increase the risk of hypothyroidism and vice versa. nih.govnih.govsemanticscholar.org Hormonal imbalances, particularly in estrogen metabolism, appear to play a role in this complex relationship. Higher levels of 16α-hydroxyestrone (16α-OH-E1) are associated with both obesity and hypothyroidism. drannagarrett.com

Adipose tissue is a significant site of estrogen synthesis, and in obesity, there can be an increased conversion of androgens to estrogens. rupahealth.com This can lead to an altered estrogen metabolite profile, favoring the 16α-hydroxylation pathway and resulting in higher levels of 16α-OH-E1. drannagarrett.com The link between this compound and these conditions is primarily through its metabolic relationship with the 16α-hydroxylation pathway of estrogens. Elevated levels of metabolites within this pathway, including potentially this compound, may serve as indicators of the metabolic disturbances that are often observed in individuals with obesity and hypothyroidism.

Neurological and Neurodevelopmental Disorders

Steroidome Alterations in Multiple Sclerosis Pathophysiology

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. nih.gov There is growing evidence that sex hormones and their metabolites, which constitute the steroidome, play a significant role in the pathophysiology of MS. nih.govneurologia.com.plnin.nl Studies have revealed significant alterations in the steroid profiles of individuals with MS compared to healthy controls. nih.gov

Specifically, research has pointed to the involvement of 16α-hydroxylated androgens in the disease process. A study on the effects of anti-MS drug treatment found that anti-CD20 monoclonal antibodies could reduce the functioning of enzymes responsible for synthesizing immunomodulatory 7α/β and 16α-hydroxy-androgens, which may in turn affect the severity of MS. nih.gov This suggests that these metabolites, which would include this compound, have a role in the immunomodulatory processes relevant to MS. Another study noted that the severity of MS is inversely associated with the levels of androstenediol (B1197431) and its 7α/β- and 16α-hydroxy metabolites, further implicating these pathways in the disease's progression. nih.gov The presence of MS has been negatively correlated with the serum levels of numerous endogenous steroids, suggesting that lower levels of certain bioactive steroids could be related to the pathophysiology of the disease. endocrine-abstracts.org

Steroid Metabolite GroupAssociation with Multiple Sclerosis (MS)Potential Implication
16α-hydroxy-androgensSynthesis may be reduced by some MS treatments, potentially affecting disease severity. nih.govThese metabolites may have immunomodulatory roles in MS.
Androstenediol and its 16α-hydroxy metabolitesLevels are inversely correlated with MS severity. nih.govHigher levels of these metabolites may be protective against MS progression.
Overall Endogenous SteroidsSerum levels are generally lower in individuals with MS. endocrine-abstracts.orgA deficit in certain bioactive steroids may contribute to the pathophysiology of MS.

Implications of Related Metabolites in Autism Spectrum Disorders

Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition with a multifactorial etiology. mdpi.com Research has increasingly pointed towards the involvement of altered steroid hormone metabolism in the pathophysiology of ASD. nih.govresearchgate.netnih.govnih.gov Studies have identified distinct patterns of steroid metabolites in individuals with ASD compared to neurotypical controls.

Several studies have highlighted alterations in the levels of etiocholanolone and its related compounds in individuals with ASD. One study found that boys with both Asperger's and Kanner's syndrome had higher levels of most steroid metabolites, with a specific pattern of alteration for androsterone and etiocholanolone. nih.govresearchgate.net Another study focusing on prepubertal girls with ASD found significantly higher concentrations of 16α-hydroxypregnenolone and altered levels of 11β-hydroxyetiocholanolone. nih.gov Furthermore, a study on boys with ASD reported that all C19 steroids showing significant differences were lower in the ASD group, including etiocholanolone sulfate (B86663) and 11β-hydroxyetiocholanolone. nih.gov These findings suggest a dysregulation of steroidogenesis, potentially impacting neurodevelopment. While direct studies on this compound in ASD are not abundant, the consistent findings of altered levels of its precursor and related metabolites strongly suggest that this pathway is of interest in understanding the neurobiological underpinnings of ASD.

Study PopulationKey Findings Related to Etiocholanolone and its Metabolites in ASDReference
Boys with Asperger's and Kanner's SyndromeHigher levels of most steroid metabolites, including a specific alteration pattern for etiocholanolone. nih.govresearchgate.net
Prepubertal Girls with ASDSignificantly higher concentrations of 16α-hydroxypregnenolone and altered levels of 11β-hydroxyetiocholanolone. nih.gov
Prepubertal Boys with ASDLower levels of several C19 steroids, including etiocholanolone sulfate and 11β-hydroxyetiocholanolone. nih.gov

Other Pathological Conditions

The primary documented clinical and pathophysiological associations of this compound and its closely related metabolites are centered around metabolic and hormonal imbalance syndromes, as well as neurological and neurodevelopmental disorders, as detailed in the preceding sections. Research has also explored the role of related 16α-hydroxylated estrogens in conditions such as breast cancer and osteoporosis. taylorandfrancis.comnih.govnih.govwikipedia.orgrupahealth.comnih.gov However, comprehensive research specifically delineating a direct role for this compound in a broader range of other pathological conditions is still an emerging area of investigation. The existing body of evidence strongly points to its significance within the context of steroid metabolism and its influence on estrogenic and androgenic activity, which has wide-ranging physiological effects. Future research may further elucidate its involvement in other health conditions.

Changes in Androgen and Corticosterone (B1669441) Metabolite Excretion in Cystic Fibrosis

Cystic fibrosis (CF) is an inherited disorder that can lead to a variety of health complications, including effects on the endocrine system. Recent research into the urinary steroid profiles of individuals with CF has revealed significant alterations in the excretion of androgen and corticosterone metabolites when compared to healthy controls. A study utilizing gas chromatography/mass spectrometry to analyze these profiles found a general and significant reduction in the urinary excretion of most measured steroid metabolites in patients with CF. nih.govresearchgate.netnih.gov This suggests that the limited sufficiency of secretion by the adrenal cortex may be a factor. nih.govresearchgate.net

While levels of potent androgens like testosterone and dihydrotestosterone (B1667394) were found to be comparable between CF patients and control groups, the excretion of dehydroepiandrosterone (B1670201) (DHEA), a key adrenal androgen precursor, was lower in individuals with CF. nih.govresearchgate.net In the context of 16-hydroxylated steroids, one study specifically measured the urinary excretion of 16α-hydroxy-DHEA, a related C19 steroid. The findings indicated a notable difference between the CF and control groups, as detailed in the table below.

MetabolitePatient GroupMedian Excretion (μg/24h)Interquartile Range (μg/24h)P-value
16α-Hydroxy-DHEACystic Fibrosis (CF)37.8420.67–141.980.016
Control77.5638.73–190.58

This table presents data on the urinary excretion of 16α-Hydroxy-DHEA in patients with Cystic Fibrosis compared to a control group, highlighting the statistically significant difference observed. nih.gov

Adrenal Hyperplasia and Deviations in the Steroid Metabolome

Congenital Adrenal Hyperplasia (CAH) is a family of autosomal recessive disorders characterized by deficiencies in enzymes essential for the synthesis of cortisol and, in some cases, aldosterone, in the adrenal glands. medscape.comnih.gov The most common form, accounting for over 90% of cases, is a deficiency of the 21-hydroxylase enzyme. medscape.comnih.gov This enzymatic block in the steroidogenesis pathway leads to a decrease in cortisol production. nih.gov The reduction in cortisol disrupts the negative feedback loop to the pituitary gland, resulting in a compensatory overproduction of adrenocorticotropic hormone (ACTH). nih.govnih.gov This sustained ACTH stimulation causes the adrenal cortex to enlarge, or "hyperplasia," and shunts the accumulated steroid precursors toward pathways that are not blocked, primarily leading to an overproduction of androgens. nih.govyoutube.comyoutube.com

The specific pattern of steroid metabolite deviation in the urine or blood is directly dependent on which enzyme is deficient. medscape.comnih.gov Analysis of the steroid metabolome, often through urinary steroid profiling, is a cornerstone of diagnosing and managing CAH. nih.govheftpathology.comsynnovis.co.uk This technique provides a comprehensive picture of adrenal function by measuring the excretion rates of numerous steroid metabolites simultaneously. heftpathology.comsynnovis.co.uk

Advanced Analytical Methodologies for 16alpha Hydroxyetiocholanolone Research

Chromatographic Techniques in Steroid Analysis

Chromatography stands as a cornerstone in the analysis of steroids, providing the necessary separation of structurally similar compounds. When coupled with mass spectrometry, it offers unparalleled sensitivity and specificity for detailed steroid profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Steroid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful tool for the comprehensive analysis of the steroid metabolome, often considered a gold standard in the field. For the analysis of steroids like 16alpha-Hydroxyetiocholanolone, which are non-volatile, a chemical derivatization step is essential to increase their volatility and thermal stability. This typically involves the conversion of hydroxyl and keto groups into trimethylsilyl (B98337) (TMS) ethers and methyloxime (MO) derivatives, respectively.

The derivatized steroid mixture is then introduced into the GC system, where it is separated on a capillary column before being detected by the mass spectrometer. This technique allows for the generation of a urinary steroid profile, which provides a detailed snapshot of an individual's steroid biosynthesis and metabolism. While urinary steroid profiling is instrumental in diagnosing various endocrine disorders, it's important to note that factors such as age and sex can influence the excretion of androgen metabolites.

Below is an example of typical GC-MS parameters that could be adapted for the analysis of derivatized this compound as part of a comprehensive steroid profile.

ParameterValue
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 280°C
Oven Temperature Program Initial 180°C, ramp to 300°C
MS Ionization Mode Electron Ionization (EI)
Mass Range m/z 50-700

This table is illustrative of typical GC-MS conditions for steroid analysis and may require optimization for this compound.

In GC-MS, Electron Ionization (EI) is the most common ionization technique. It involves bombarding the analyte molecules with a high-energy electron beam (typically 70 eV), resulting in the formation of a molecular ion and a characteristic pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint, which can be compared to spectral libraries for compound identification. For TMS-derivatized steroids, characteristic fragment ions are often observed, aiding in their structural elucidation.

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and a more abundant protonated molecule or adduct ion. This is particularly useful for confirming the molecular weight of an analyte. In positive chemical ionization (PCI), a reagent gas such as methane (B114726) or ammonia (B1221849) is introduced into the ion source, leading to the formation of reagent ions that then react with the analyte molecules to produce ions. While EI provides detailed structural information through fragmentation, CI is advantageous for molecular weight determination.

For quantitative analysis, Selected Ion Monitoring (SIM) is a highly sensitive mode of operation in GC-MS. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte of interest. This targeted approach significantly enhances the signal-to-noise ratio, allowing for the detection and quantification of compounds at very low concentrations.

CompoundDerivativeQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compoundMO-TMS[Hypothetical Value][Hypothetical Values]

This table illustrates the principle of SIM; specific m/z values for this compound require experimental determination.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Multi-analyte Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the simultaneous quantification of multiple steroids in a single analysis, offering high throughput and specificity. Unlike GC-MS, LC-MS/MS often does not require derivatization, simplifying sample preparation. The technique is particularly well-suited for analyzing a panel of steroids in complex biological fluids like serum and urine.

The development and validation of LC-MS/MS methods for steroid analysis are critical to ensure accuracy and reliability. These methods are validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that generates charged droplets from which gas-phase ions of the analyte are produced. It is suitable for a wide range of polar and nonpolar compounds, including steroids, and can be operated in both positive and negative ion modes.

Triple quadrupole mass spectrometers are frequently used for quantitative LC-MS/MS analysis in a mode known as Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole selects a specific precursor ion (typically the protonated molecule [M+H]+), which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selects a specific product ion for detection. This process of monitoring a specific precursor-to-product ion transition provides exceptional selectivity and sensitivity. For a comprehensive steroid panel, multiple MRM transitions can be monitored simultaneously.

The table below illustrates the type of data generated in an MRM method for steroid analysis. Specific transitions for this compound would need to be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound[To be determined][To be determined]Positive ESI
Androsterone (B159326)291.2255.2Positive ESI
Etiocholanolone (B196237)291.2255.2Positive ESI

This table provides an example of MRM parameters for related steroids; values for this compound are not specified in the provided sources.

High-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of an analyte. This capability is invaluable in metabolomics research for the identification of unknown compounds and for providing a higher degree of confidence in compound annotation.

In the context of metabolomic profiling, HRMS can be used to generate a comprehensive and untargeted snapshot of the steroid metabolome. By analyzing the accurate mass of detected features, researchers can putatively identify a wide range of steroid metabolites, including this compound. The high resolving power of these instruments also helps to distinguish between isobaric compounds, which have the same nominal mass but different elemental compositions. While specific studies focusing on the metabolomic profiling of this compound using HRMS are not detailed in the provided search results, this approach holds significant promise for advancing our understanding of its metabolic pathways and biological significance.

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate this compound from interfering substances and transform it into a form suitable for detection.

In biological systems, steroids like this compound are often conjugated with glucuronic acid or sulfate (B86663) groups to increase their water solubility and facilitate excretion. nih.govhmdb.ca To analyze the total amount of the steroid, these conjugated forms must first be cleaved through a process called hydrolysis.

Enzymatic Hydrolysis is the most common method, utilizing enzymes that specifically break the glucuronide or sulfate bond. researchgate.net

β-glucuronidase , often sourced from Helix pomatia, is widely used to hydrolyze glucuronide conjugates. nih.govresearchgate.netdntb.gov.ua The efficiency of this enzymatic reaction is highly dependent on factors such as pH, temperature, and incubation time. researchgate.netcerilliant.com For instance, the optimal pH for β-glucuronidase activity from H. pomatia is typically around 4.5–5.0. nih.gov

Arylsulfatase (also present in Helix pomatia preparations) is used to cleave sulfate conjugates. nih.gov However, the sulfatase activity in these preparations can be less efficient and may be inhibited by components within the biological sample. nih.gov

Recombinant β-glucuronidases have been developed to offer faster and more efficient hydrolysis under milder conditions compared to traditional enzyme preparations. nih.gov

Chemical Hydrolysis , or methanolysis, offers an alternative to enzymatic methods. This technique involves incubating the steroid conjugates with anhydrous methanolic hydrogen chloride and has been shown to be effective for both glucuronide and sulfate conjugates, sometimes yielding higher amounts of free steroids than enzymatic hydrolysis. nih.gov

The choice between enzymatic and chemical hydrolysis depends on the specific requirements of the analysis, including the stability of the target steroid and the need to preserve other sample components.

Table 1: Comparison of Hydrolysis Methods for Steroid Conjugates
MethodDescriptionCommon Reagents/EnzymesAdvantagesDisadvantages
Enzymatic Hydrolysis (Glucuronides)Uses enzymes to specifically cleave the glucuronic acid moiety from the steroid.β-glucuronidase (from Helix pomatia, E. coli), Recombinant β-glucuronidases. researchgate.netcerilliant.comnih.govHigh specificity, mild reaction conditions.Can be time-consuming, enzyme activity can be inhibited, may be incomplete. nih.gov
Enzymatic Hydrolysis (Sulfates)Uses enzymes to specifically cleave the sulfate group from the steroid.Arylsulfatase (often in combination with β-glucuronidase from Helix pomatia). nih.govSpecific for sulfate bonds.Can be less efficient than glucuronidase, potential for inhibition. nih.gov
Chemical Hydrolysis (Methanolysis)A chemical method that uses an acidic environment to cleave both glucuronide and sulfate conjugates.Anhydrous methanolic hydrogen chloride. nih.govEfficient for both glucuronides and sulfates, rapid reaction time. nih.govHarsh conditions may degrade certain steroids.

Following hydrolysis, the free this compound must be extracted and purified from the complex biological matrix (e.g., urine, plasma).

Liquid-Liquid Extraction (LLE) is a traditional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent like ethanol (B145695) or ethyl acetate. arborassays.com While effective, LLE can be labor-intensive and may lack the specificity required for complex analyses. nih.gov

Solid-Phase Extraction (SPE) is a more modern and widely used technique that offers improved selectivity and reproducibility. nih.govsterlitech.com In SPE, the sample is passed through a solid sorbent material packed in a cartridge or well plate. thermofisher.comnih.gov

The sorbent, such as C18 (a reverse-phase silica), retains the steroid of interest while allowing interfering substances to pass through. nih.gov

The retained steroid is then washed to remove any remaining impurities before being eluted with a small volume of an organic solvent. arborassays.comthermofisher.com

SPE is advantageous as it minimizes solvent consumption, can be automated for high-throughput analysis, and often provides cleaner extracts compared to LLE. nih.govthermofisher.com

Table 2: Overview of Steroid Extraction Techniques
TechniquePrincipleCommon MaterialsKey StepsAdvantages
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases based on solubility.Organic solvents (e.g., ethyl acetate, ethanol). arborassays.com1. Mix sample with organic solvent. 2. Separate the organic layer containing the steroid. 3. Evaporate solvent.Simple, widely applicable.
Solid-Phase Extraction (SPE)Selective retention of the analyte on a solid sorbent, followed by elution.C18 or other polymeric cartridges/plates. nih.gov1. Condition sorbent. 2. Load sample. 3. Wash away interferences. 4. Elute steroid. thermofisher.comHigh selectivity, reproducibility, automation potential, reduced solvent use. nih.govthermofisher.com

To improve the analytical properties of this compound, a chemical derivatization step is often employed. This process modifies the steroid's structure to enhance its volatility, thermal stability, and ionization efficiency, which are crucial for certain analytical techniques. oup.com

Trimethylsilylation is a common derivatization technique, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). oup.comdiva-portal.org

Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen atoms in the hydroxyl groups of the steroid with a trimethylsilyl (TMS) group. diva-portal.org

This derivatization increases the steroid's volatility, allowing it to be analyzed in the gas phase, and often leads to predictable fragmentation patterns in the mass spectrometer, aiding in identification. oup.comdntb.gov.ua

Dansylation is a derivatization strategy used to enhance the sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, especially for compounds that ionize poorly. nih.gov

Dansyl chloride reacts with the hydroxyl groups of the steroid, attaching a "dansyl" tag. nih.gov

This tag significantly improves the ionization efficiency of the molecule in the mass spectrometer's ion source, leading to a dramatic increase in signal intensity and thus much lower detection limits. nih.govacs.org

Quantitative and Qualitative Steroidomics Approaches

Steroidomics involves the comprehensive analysis of all steroids in a biological system. This can be approached in a targeted or untargeted manner.

Targeted metabolomics focuses on the accurate measurement of a predefined list of specific metabolites, including this compound. mayo.edunih.gov

This approach typically uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. nih.govresearchgate.net

The method relies on the use of stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass. These standards are added to the sample at the beginning of the workflow and are used to correct for any sample loss during preparation and for variations in instrument response, ensuring highly accurate quantification. mayo.edu

Targeted methods are essential for clinical diagnostics and for studies where the precise concentration of this compound needs to be determined. mdpi.commdpi.com

Untargeted metabolomics, or global profiling, aims to measure as many metabolites as possible in a sample without pre-selection. completeomics.combaylorgenetics.com

This approach is typically performed using high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS). nih.gov

The goal is to capture a comprehensive snapshot of the steroid metabolome at a specific point in time. jst.go.jpmdpi.com This can reveal unexpected changes in steroid pathways and help identify novel biomarkers associated with various physiological or disease states. nih.govnih.govnih.gov

While not quantitative in the same way as targeted methods, untargeted metabolomics provides a powerful discovery tool for exploring the complex interplay of steroids, including this compound, within the broader metabolic network. nih.gov

Computational and Statistical Analysis in Steroid Metabolomics

The analysis of the steroid metabolome, which encompasses the full complement of steroids in a biological system, generates large and complex datasets. The sheer volume and intricacy of this data necessitate the use of sophisticated computational and statistical methods to extract biologically relevant information. These approaches are crucial for identifying subtle changes in steroid profiles that may be indicative of a particular disease state or physiological alteration.

Statistical Methods for Identifying Distinct Steroid Signatures

The identification of distinct steroid signatures, or "fingerprints," is a cornerstone of modern steroid research. These signatures are patterns of multiple steroid metabolites that, when considered together, can provide a more accurate and nuanced picture of a biological state than any single steroid could alone. Multivariate statistical techniques are particularly well-suited for this purpose, as they can analyze the relationships between numerous variables simultaneously.

One of the primary applications of these methods is in distinguishing between benign and malignant adrenal tumors. For instance, research has shown that urinary steroid metabolomics can differentiate adrenocortical adenomas (ACA) from adrenocortical carcinomas (ACC) with high accuracy. In such studies, a panel of multiple steroid metabolites is quantified, and statistical models are built to identify the combination of steroids that best separates the two groups.

Commonly employed statistical methods include:

Partial Least Squares Discriminant Analysis (PLS-DA): A supervised method that is used to model the relationship between the steroid profile (X-variables) and a predefined class membership, such as ACA or ACC (Y-variable). PLS-DA is effective in identifying the variables that are most influential in discriminating between groups.

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA): An extension of PLS-DA, OPLS-DA separates the variation in the X-variables into two parts: one that is predictive of the class membership and one that is orthogonal (unrelated) to it. This can lead to more interpretable models.

A hypothetical example of how different steroid metabolites, including this compound, might contribute to a steroid signature for distinguishing between different conditions is presented in the table below. The values could represent, for example, the variable importance in a projection (VIP) score from a PLS-DA model, where higher scores indicate a greater contribution to the discrimination between groups.

Steroid MetaboliteCondition A (VIP Score)Condition B (VIP Score)
This compound1.850.92
Androsterone1.521.10
Etiocholanolone1.481.21
Tetrahydrocortisol2.100.85
Tetrahydrocortisone0.951.98

Application of Machine Learning Algorithms in Steroidomic Data Interpretation

Machine learning algorithms offer a powerful approach to analyzing complex steroidomic data, often outperforming traditional statistical methods in predictive accuracy. These algorithms can learn from data to identify intricate patterns and make predictions on new, unseen samples. In the context of steroid metabolomics, machine learning is instrumental in developing diagnostic and prognostic models.

A significant application of machine learning in this field is the automated classification of adrenal tumors. Studies have successfully employed machine learning to analyze urinary steroid profiles and distinguish between benign and malignant tumors with high sensitivity and specificity. nih.govoup.comresearchgate.netlenus.ienih.gov This approach has the potential to become a valuable non-invasive diagnostic tool.

Several types of machine learning algorithms are utilized in the interpretation of steroidomic data:

Support Vector Machines (SVM): A supervised learning algorithm that finds an optimal hyperplane to separate data points into different classes. SVMs are effective in high-dimensional spaces, which is often the case with metabolomic data.

Random Forests: An ensemble learning method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes of the individual trees. Random forests are robust to overfitting and can handle a large number of features.

Generalized Matrix Learning Vector Quantization (GMLVQ): A prototype-based classification algorithm that can be used to identify the most discriminative features (steroids) for separating different classes. Research on adrenal tumors has utilized GMLVQ to identify a subset of the most informative steroids for distinguishing between ACA and ACC. nih.gov

The table below illustrates a hypothetical output from a machine learning model, such as a random forest, indicating the feature importance of various steroid metabolites in a classification task. Higher importance scores suggest a greater contribution of that steroid to the model's predictive accuracy.

Steroid MetaboliteFeature Importance Score
Tetrahydrocortisol0.25
This compound0.18
Androsterone0.15
Etiocholanolone0.12
Pregnanetriol0.10
Tetrahydrocortisone0.08

The integration of these advanced analytical methodologies is driving significant progress in the field of steroid research. By leveraging the power of statistical analysis and machine learning, researchers can unravel the complexities of the steroid metabolome and identify key biomarkers like this compound that hold promise for improving the diagnosis and understanding of a range of human diseases.

Research Applications and Experimental Models in 16alpha Hydroxyetiocholanolone Studies

In Vitro Investigations of Cellular Metabolism and Receptor Activation

In vitro models are fundamental for dissecting the specific biochemical and cellular processes involving 16alpha-Hydroxyetiocholanolone. These systems allow for controlled experiments to study metabolic transformations, enzyme kinetics, and interactions with cellular receptors without the complexities of a whole organism.

Studies Utilizing Human Liver Microsomes for Metabolic Profiling

Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. They are a standard in vitro tool for studying the metabolic fate of xenobiotics and endogenous compounds. In the context of 16-hydroxylated steroids, these preparations are used to identify the specific CYP enzymes responsible for their formation and subsequent metabolism.

Metabolic profiling studies typically involve incubating the steroid substrate with human liver microsomes in the presence of necessary cofactors like NADPH. pharmaron.com The reaction mixture is then analyzed over time to identify and quantify the metabolites formed. By using specific chemical inhibitors for different CYP enzymes or by using microsomes expressing a single recombinant CYP enzyme, researchers can pinpoint which enzymes are involved in a particular metabolic step. For instance, studies have shown that testosterone (B1683101) 16alpha-hydroxylase activity, the enzyme responsible for producing 16-hydroxylated androgens, is present in human liver microsomes, although its activity level is noted to be relatively low, comparable to that in bovine liver microsomes. nih.gov This suggests that the formation of 16-hydroxylated steroids is a metabolic pathway present in humans, and liver microsomes serve as a critical tool for characterizing its enzymatic basis.

Table 1: General Protocol for Metabolic Profiling in Human Liver Microsomes

StepDescription
Incubation The test compound (e.g., a precursor steroid) is incubated at 37°C with pooled human liver microsomes (typically 0.5 mg protein/mL).
Cofactor The reaction is initiated by adding NADPH to the incubation mixture. Control incubations are run without NADPH.
Inhibition To identify specific enzymes, incubations are performed in the presence of known CYP-specific chemical inhibitors.
Sampling Aliquots are taken from the reaction mixture at various time points (e.g., 0, 10, 20, 30, 60 minutes).
Analysis The samples are analyzed, typically by liquid chromatography-mass spectrometry (LC-MS/MS), to identify and quantify the parent compound and its metabolites.

Application of Cell Line Models for Steroid Conversion and Biological Effects (e.g., MCF-7 cells)

Human cell lines, particularly hormone-responsive cancer cell lines like MCF-7 (a breast cancer cell line), are invaluable for studying the biological effects of steroids and their metabolism in a cellular context. MCF-7 cells express estrogen receptors (ER) and contain the enzymatic machinery necessary for steroid conversion, making them an excellent model for investigating estrogenic compounds.

Studies using MCF-7 cells have demonstrated the potent estrogenic activity of 16alpha-hydroxyestrone (B23248) (16α-OHE1), a related 16-hydroxylated steroid. Research has shown that 16α-OHE1 can significantly stimulate DNA synthesis and accelerate cell cycle progression in MCF-7 cells, even more potently than estradiol (B170435) in some assays. nih.gov For example, treatment of synchronized MCF-7 cells with 10 nM 16α-OHE1 resulted in 62% of cells entering the S phase (the phase of DNA synthesis), compared to 52% with estradiol and 14% in control cells. nih.gov These studies also examine the expression of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases, to understand the molecular mechanisms behind the observed cell proliferation. nih.gov Furthermore, MCF-7 cells are used to investigate the conversion of precursor steroids into 16-hydroxylated metabolites and to assess how various substances, such as pesticides and carcinogens, can alter the ratio of different estrogen metabolites. nih.gov

Table 2: Effects of 16alpha-Hydroxyestrone (16α-OHE1) on MCF-7 Cell Cycle Progression

Treatment (10 nM)Cells in S Phase (%)Fold Increase in DNA Synthesis
Control14 ± 3%1-fold
Estradiol (E2)52 ± 2%4-fold
16α-OHE162 ± 3%8-fold
Data from a study on G1 synchronized MCF-7 cells treated for 24 hours. nih.gov

Enzyme Inhibition and Substrate Specificity Studies

Understanding how this compound and its precursors interact with steroidogenic enzymes is crucial for mapping their metabolic pathways and potential for influencing hormone balance. These studies often use microsomal preparations (from liver, placenta, or adrenal glands) or purified enzymes to determine kinetic parameters like K_m_ (substrate affinity) and k_cat_ (turnover rate), as well as inhibition constants (K_i_).

For example, research on the aromatase enzyme, which converts androgens to estrogens, has investigated 16-hydroxylated androgens as both substrates and inhibitors. A study on the aromatization of 16alpha-hydroxyandrostenedione (B45159) in human placental microsomes examined its inhibition by several compounds. nih.gov This research determined that the inhibitors acted in a competitive manner, providing K_i_ values that help to characterize the active site of the enzyme and its specificity for different substrates. nih.gov Such studies have also revealed that enzymes like CYP21A2, primarily known for its role in cortisol synthesis, can metabolize other steroids, including androstenedione (B190577), to produce 16-hydroxylated products. nih.gov This highlights the broad substrate specificity of some steroidogenic enzymes and the interconnectedness of steroid metabolic pathways.

In Vivo Research Utilizing Animal Models

While in vitro studies provide detailed mechanistic information, in vivo research using animal models is essential to understand the complex physiological and systemic effects of this compound. Animal models allow for the investigation of integrated biological responses involving multiple organ systems, which cannot be replicated in vitro. nih.gov

Studies on Estrogen Metabolism and Bone Mineral Density

Animal models have been instrumental in establishing the link between estrogen metabolism and bone health. nih.gov Estrogens are known to be critical for maintaining bone homeostasis in both males and females. mdpi.com Research has focused on how different estrogen metabolites, including 16-hydroxylated forms, contribute to this process. For instance, studies in ovariectomized rodent models (a common model for postmenopausal osteoporosis) have been used to assess the ability of various estrogen metabolites to prevent bone loss. This research provides a physiological context for findings from human observational studies that have linked higher levels of urinary 16α-hydroxyestrone to increased bone mineral density in men. nih.gov Animal studies allow researchers to control for genetic and environmental variables and to directly test the causal effects of specific metabolites on bone tissue. nih.gov

Impact on Endocrine and Immune System Function

The endocrine and immune systems are intricately linked, and steroids are key modulators of this interaction. clinpgx.org Animal models are critical for exploring how metabolites like this compound might influence this complex interplay. nih.gov For example, adrenal androgens, the precursors to many active steroids, are known to have diverse roles in immune function. ucla.edu

In vivo studies can assess the systemic effects of administering a compound on various endocrine and immune parameters. Researchers can measure changes in hormone levels, the weights of endocrine organs, and the populations of different immune cells (e.g., lymphocytes, monocytes) in response to treatment. nih.gov Furthermore, functional immune responses, such as cytokine production following an inflammatory challenge, can be evaluated. strath.ac.uk While specific studies on the direct impact of this compound on the immune system in animal models are not abundant, the known immunomodulatory effects of related adrenal steroids provide a strong rationale for such investigations. rupahealth.com These models are essential for understanding the potential systemic biological relevance of this and other steroid metabolites.

Human Clinical Research Investigations

Prospective Cohort Studies on Disease Risk Stratification (e.g., Breast Cancer)

Prospective cohort studies have investigated the association between this compound and the risk of developing certain diseases, most notably breast cancer. These studies follow large groups of individuals over time to assess how different factors, including hormone metabolite levels, may be linked to subsequent disease development.

One area of focus has been the metabolism of estrogens, which can be broken down into different metabolites with varying biological activities. Some research has explored the ratio of 2-hydroxyestrone (B23517) (a "good" estrogen metabolite with low estrogenic activity) to 16alpha-hydroxyestrone (a "bad" metabolite with potent estrogenic effects) as a potential biomarker for breast cancer risk. nih.govrupahealth.com The theory is that a higher ratio of 2-hydroxyestrone to 16alpha-hydroxyestrone may be associated with a lower risk of breast cancer.

A prospective nested case-control study conducted within the "Hormones and Diet in the Etiology of Breast Cancer" (ORDET) study in Italy followed 10,786 women for an average of 5.5 years. rupahealth.com The results of this study suggested that among premenopausal women, a higher ratio of 2-hydroxyestrone to 16alpha-hydroxyestrone was associated with a reduced risk of invasive breast cancer. rupahealth.com Specifically, premenopausal women in the highest quintile of this ratio had an adjusted odds ratio for breast cancer of 0.58. rupahealth.com However, this association was not observed in postmenopausal women. rupahealth.com

These findings highlight the complexity of hormone metabolism and its relationship with breast cancer risk, suggesting that the influence of metabolites like this compound and its precursors may differ by menopausal status and tumor characteristics.

Table 1: Prospective Studies on Estrogen Metabolites and Breast Cancer Risk

StudyPopulationKey Finding
ORDET Study rupahealth.com10,786 pre- and postmenopausal womenHigher 2-hydroxyestrone to 16alpha-hydroxyestrone ratio associated with reduced breast cancer risk in premenopausal women.
Nurses' Health Study nih.gov340 postmenopausal women with breast cancer and 677 controlsNo overall association between 2-hydroxyestrone, 16alpha-hydroxyestrone, or their ratio and breast cancer risk. Positive association with ER-/PR- tumors.

Intervention Studies Examining Hormonal Changes and Physiological Outcomes (e.g., Physical Activity, Drug Effects)

Intervention studies have been conducted to understand how various factors, such as physical activity and the administration of certain drugs, can influence the levels of this compound and other steroid hormones, and what physiological consequences these changes may have.

Physical Activity

Research has explored the impact of physical activity on estrogen metabolism. The hypothesis is that exercise may shift estrogen metabolism towards the production of less potent metabolites, potentially reducing the risk of hormone-related cancers.

A study involving 77 healthy, sedentary premenopausal women investigated the relationship between physical activity and urinary concentrations of 2-hydroxyestrone and 16alpha-hydroxyestrone. nih.gov The participants completed physical activity logs for two weeks before providing a urine sample during their luteal phase. nih.gov The results indicated a significant positive relationship between physical activity and the ratio of 2-hydroxyestrone to 16alpha-hydroxyestrone, independent of body mass index (BMI). nih.gov This suggests that physical activity may promote a more favorable estrogen metabolite profile. nih.gov

Another study randomly assigned 60 healthy, sedentary premenopausal women to either a 12-week supervised exercise program or a control group. The exercise group engaged in three 30-minute sessions of moderate-intensity aerobic exercise per week. nih.gov At the end of the intervention, the exercise group showed a significant increase in the urinary excretion of 2-hydroxyestrone and a significant decrease in the excretion of 16alpha-hydroxyestrone, leading to a significant increase in the 2-hydroxyestrone/16alpha-hydroxyestrone ratio. nih.gov

These findings suggest that physical activity can modulate estrogen metabolism, which may be one of the mechanisms through which it lowers the risk of breast cancer. nih.govnih.gov

Drug Effects

The administration of certain drugs can also alter steroid hormone profiles, including the levels of this compound. For example, medications that affect the enzymes involved in steroid synthesis or metabolism can lead to changes in the urinary excretion of various steroid metabolites.

High levels of 11-hydroxy-etiocholanolone, a metabolite of cortisol, could be an indication of increased cortisol production, which can be influenced by certain medications like corticosteroids or hormonal contraceptives. nih.gov Adrenal androgens, including dehydroepiandrosterone (B1670201) (DHEA), are precursors to more potent androgens and estrogens. rug.nlsouthtees.nhs.uk Drugs that affect the hypothalamic-pituitary-adrenal (HPA) axis, such as those that stimulate or suppress ACTH, can influence the production of adrenal androgens and their metabolites. rug.nl

Monitoring urinary steroid profiles can be a valuable tool for assessing the impact of drug therapies on hormonal balance.

Population-Based Steroid Profiling and Reference Interval Establishment

Population-based studies are crucial for establishing reference intervals for urinary steroid metabolites, including this compound. These reference ranges are essential for the correct interpretation of steroid profile analyses in a clinical setting, allowing for the identification of abnormal hormone production or metabolism. dshs-koeln.de

Urinary steroid profiling provides a comprehensive picture of the major biosynthetic and catabolic pathways of steroid hormones. nih.gov The excretion of these metabolites can be influenced by various factors, including age, sex, ethnicity, and even diet and exercise. semanticscholar.org Therefore, it is important to establish reference intervals that are specific to different populations.

A study involving 24 institutions in the Netherlands and Belgium analyzed urine samples from 288 healthy volunteers to determine normal reference values for a wide range of steroids. nih.gov The reference values were established for both men and women across six different age categories, from infancy to over 70 years of age. nih.gov

Another study focused on a Latin American population to determine reference ranges for urinary endogenous steroids, as the existing data was primarily from Caucasian populations. semanticscholar.org This study highlighted that concentrations of several steroids were 1.6 to 1.9 times higher in the Latin American population compared to Caucasians, underscoring the importance of population-specific reference intervals. semanticscholar.org

The establishment of reliable, population-specific reference intervals for this compound and other steroid metabolites is a prerequisite for the accurate diagnosis and monitoring of various endocrine disorders. dshs-koeln.de These reference ranges provide a baseline against which patient samples can be compared, aiding in the detection of altered steroid metabolism due to enzymatic defects, clinical conditions, or drug treatments. nih.gov

Table 2: Examples of Population-Based Steroid Profiling Studies

StudyPopulationPurpose
Dutch/Belgian Study nih.gov288 healthy volunteersTo determine normal reference values for urinary steroids by age and sex.
Latin American Study semanticscholar.org3635 individualsTo establish reference ranges for urinary endogenous steroids in a Latin American population.

Future Directions and Emerging Research Avenues

Elucidation of Uncharted Biological Functions

A primary avenue for future research is the fundamental characterization of the biological activities of 16alpha-Hydroxyetiocholanolone. Its metabolic origins, stemming from precursors like 16α-hydroxyprogesterone and 16α-hydroxy-DHEA, suggest potential roles in hormonal signaling, though these have yet to be directly demonstrated.

The biological actions of steroids are predominantly mediated by their interaction with nuclear receptors. The precursors to this compound exhibit activity at several key steroid receptors. For instance, 16α-hydroxyprogesterone is known to be a weak partial agonist of the androgen receptor (AR) and an agonist for both progesterone receptor isoforms (PR-A and PR-B) nih.govnih.gov. Furthermore, 16α-hydroxy-DHEA possesses estrogenic properties wikipedia.org.

This raises the critical question of whether this compound retains, modifies, or loses the ability to interact with these receptors. Future research must prioritize direct binding and transactivation assays to determine its affinity and functional effect on androgen, progesterone, and estrogen receptors. Elucidating these interactions is the first step in understanding its potential endocrine or anti-endocrine effects.

Beyond direct receptor binding, the downstream consequences of such interactions are unknown. Steroid receptor activation can trigger a cascade of cellular events through various signaling pathways, including MAPK/ERK, PI3K/Akt, and cAMP/PKA qiagen.commdpi.com. A crucial research direction will be to investigate which, if any, of these pathways are modulated by this compound in receptor-positive cell lines.

Table 1: Potential Receptor Interaction Profile and Research Rationale for this compound

Potential Receptor TargetRationale Based on Metabolic PrecursorsKey Research Question
Androgen Receptor (AR)Precursor 16α-hydroxyprogesterone is a weak partial AR agonist nih.gov.Does this compound act as an agonist, antagonist, or selective modulator of the AR?
Progesterone Receptors (PR-A, PR-B)Precursor 16α-hydroxyprogesterone is an agonist for both PR-A and PR-B nih.gov.What is the binding affinity and functional activity of this compound at progesterone receptors?
Estrogen Receptors (ER-α, ER-β)Metabolically related to the 16α-hydroxylated estrogens (e.g., estriol) via the DHEA pathway; precursor 16α-hydroxy-DHEA has estrogenic activity wikipedia.org.Does this metabolite exhibit any estrogenic or anti-estrogenic properties?

Research into the precursors of this compound points toward specific tissues where it may exert influence. Elevated levels of 16α-hydroxyprogesterone have been noted in conditions such as polycystic ovary syndrome (PCOS), prostate cancer, and 21-hydroxylase deficiency nih.govresearchgate.net. Moreover, downstream metabolites of 16α-hydroxy-DHEA, specifically 16-hydroxylated estrogens, have been linked to systemic autoimmune diseases like lupus and an increased risk of breast cancer researchgate.netsav.sknih.gov.

These associations suggest that tissues such as the breast, prostate, and immune cells are logical targets for investigating the localized action of this compound. Future studies should aim to quantify its presence in these tissues and explore its effects on cell proliferation, inflammation, and differentiation. This could reveal previously unknown intracrine or paracrine functions distinct from classical endocrine signaling.

Advanced Biomarker Discovery and Clinical Validation

The advent of high-throughput analytical techniques has opened the door to discovering novel biomarkers from the steroid metabolome. While currently obscure, this compound could emerge as a valuable biomarker for various conditions if systematically investigated.

Modern biomedical research relies on the integration of multiple "omics" platforms to build comprehensive models of disease. Untargeted metabolomics, in particular, allows for the simultaneous measurement of hundreds to thousands of small molecules, including lesser-known steroid metabolites.

A critical future direction is the explicit inclusion of this compound in steroid profiling panels used in large-scale clinical and epidemiological studies. By correlating its levels with genomic data (e.g., variations in steroidogenic enzyme genes), transcriptomic data (e.g., gene expression in target tissues), and clinical outcomes, researchers can uncover novel associations and generate new hypotheses about its role in health and disease.

Once sufficient data on this compound levels are collected across different populations and disease states, this information can be incorporated into predictive models. For example, its measurement could potentially improve the diagnostic accuracy for congenital adrenal hyperplasia (CAH), where its precursor 16α-hydroxyprogesterone is already considered a valuable discriminatory steroid nih.gov. By combining its measurement with other steroids, it may be possible to develop more robust models that predict disease onset, monitor progression, or forecast patient response to therapies.

Table 2: Proposed Pathologies for Investigation of this compound as a Biomarker

Disease/ConditionRationale for InvestigationPotential Clinical Utility
Congenital Adrenal Hyperplasia (CAH)Precursor 16α-hydroxyprogesterone is elevated and serves as a biomarker for 21-hydroxylase deficiency nih.gov.Improving diagnostic accuracy; monitoring treatment efficacy.
Polycystic Ovary Syndrome (PCOS)Elevated levels of precursor 16α-hydroxyprogesterone are characteristic of PCOS nih.govresearchgate.net.Subtyping patients; understanding metabolic and androgenic heterogeneity.
Hormone-Sensitive Cancers (Breast, Prostate)Metabolic precursors are linked to cancer risk and pathology nih.govresearchgate.netresearchgate.netnih.gov.Risk assessment; predicting prognosis or response to endocrine therapy.
Systemic Autoimmune DiseasesRelated 16α-hydroxylated steroids are implicated in conditions like systemic lupus erythematosus researchgate.netnih.gov.Understanding disease pathogenesis; identifying novel therapeutic targets.

Translational Implications for Therapeutic and Preventive Strategies

Ultimately, the goal of this foundational research is to translate new knowledge into clinical applications. If this compound is found to have significant biological activity, it could open avenues for novel therapeutic and preventive strategies. For instance, if it is shown to promote the growth of hormone-sensitive cancer cells, enzymes responsible for its synthesis could become targets for new drug development. Conversely, if it possesses beneficial, anti-inflammatory, or immunomodulatory properties, it could serve as a lead compound for developing new therapeutic agents. A thorough understanding of its function is the essential first step toward realizing these translational possibilities.

Targeting the 16alpha-Hydroxylation Pathway for Disease Intervention (e.g., Breast Cancer Prevention)

The 16alpha-hydroxylation pathway is a significant route in the metabolism of estrogens and their precursors. Elevated activity in this pathway, leading to increased levels of 16alpha-hydroxylated metabolites, has been investigated as a potential biomarker and factor in the risk of developing hormone-sensitive cancers, particularly breast cancer. nih.gov Experimental and clinical evidence suggests that 16alpha-hydroxylated estrogen metabolites are biologically potent estrogens and may be associated with an increased risk of breast cancer. nih.gov In contrast, the 2-hydroxylation pathway produces metabolites with lower estrogenic activity. nih.gov Consequently, the ratio of 2-hydroxyestrone (B23517) to 16alpha-hydroxyestrone (B23248) has been explored as a potential biomarker for breast cancer risk, although its definitive value is still under debate. nih.govresearchgate.netnih.gov

Research has shown that the biotransformation of 17 beta-estradiol (E2) via the C16 alpha-hydroxylation pathway is elevated in patients with breast cancer and in those at higher risk. nih.gov Studies in human breast tissue have demonstrated that the extent of E2 C16 alpha-hydroxylation is significantly higher in the terminal duct lobular units (TDLUs), the presumptive site of carcinogenesis, of high-risk patients compared to low-risk individuals. nih.gov This upregulation suggests that increased 16 alpha-hydroxylation may be an important factor in breast cancer induction. nih.gov

Potential for Neuroprotective and Immunoprotective Therapeutic Approaches

While direct research on the neuroprotective and immunoprotective effects of this compound is limited, evidence from related steroid metabolites, known collectively as neurosteroids, suggests this is a promising area for future investigation. Neurosteroids are synthesized within the nervous system or are metabolites of peripheral hormones that can cross the blood-brain barrier, and they play a crucial role in modulating neuronal function. nih.gov

Studies have demonstrated that various steroid hormone derivatives can offer neuroprotection through genomic and non-genomic mechanisms, including the regulation of neurotransmission, inflammation, and oxidative stress. nih.gov For instance, dehydroepiandrosterone (B1670201) (DHEA), a precursor in the pathway leading to this compound, and its sulfate (B86663) ester (DHEAS) have been shown to act as neuroprotective factors, defending neurons against excitotoxicity. nih.gov Furthermore, metabolites of androgens, such as androsterone (B159326) and etiocholanolone (B196237), have demonstrated anticonvulsant properties by acting as positive modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.gov Given that this compound is a derivative of etiocholanolone, it is plausible that it may share some of these neuroactive properties. Future research should explore whether this compound can modulate ionotropic receptors or other neuronal signaling pathways to protect against neuronal damage in models of ischemia, neurodegenerative diseases, or brain injury. nih.gov

In the context of immunoprotection, certain DHEA metabolites have been shown to possess immunomodulatory effects. nih.gov Specifically, 7-hydroxysteroids, which are formed in a concurrent reaction to 16-hydroxylation, are considered to be immunoprotective. nih.gov Etiocholanolone itself is known to be pyrogenic and can induce fever, indicating an interaction with the immune system. taylorandfrancis.com This raises the question of what role its 16-hydroxylated form might play. The hydroxylation at the 16alpha position could potentially alter the molecule's interaction with immune cells and cytokine pathways. Investigating the effects of this compound on immune cell function, inflammatory responses, and its potential role in autoimmune diseases is a valid avenue for emerging research. nih.gov

Methodological Advancements and Standardization

Establishing Robust and Globally Applicable Reference Intervals for Diverse Populations

The clinical utility of measuring this compound and other steroid metabolites is fundamentally dependent on the availability of accurate and reliable reference intervals. These intervals are essential for distinguishing between normal physiological variation and pathological states. nih.gov Historically, establishing comprehensive reference ranges has been challenging, but recent large-scale, population-based studies have begun to fill this gap for a wide array of urinary steroid metabolites. nih.govplos.org

These studies have highlighted that steroid excretion is significantly influenced by demographic and physiological factors, most notably age and sex. nih.govrug.nl For example, the excretion of many androgen metabolites, which would include the precursors to this compound, is known to decline with age in both men and women. rug.nl Therefore, robust reference intervals must be stratified by these key variables.

Furthermore, ethnicity can influence the urinary steroid profile, making it crucial to establish population-specific reference ranges. researchgate.net A study on a Latin American population confirmed that steroid profiles are influenced by ethnicity when compared to Caucasian populations. researchgate.net The development of globally applicable reference intervals requires collaborative efforts to analyze samples from diverse ethnic backgrounds under standardized pre-analytical and analytical conditions.

The data below, adapted from a large population-based study on the urinary steroid metabolome, illustrates age- and sex-specific reference intervals for 16α-OH-dehydroepiandrosterone, a direct precursor to this compound. This demonstrates the type of data needed for accurate clinical interpretation.

Table 1: Illustrative Age- and Sex-Specific 24-Hour Urinary Reference Intervals for 16α-OH-Dehydroepiandrosterone (μg/24 hours) nih.gov
Age (Years)Men (2.5th - 97.5th Percentile)Women (2.5th - 97.5th Percentile)
2075.2 - 141329.2 - 621
30155 - 213923.8 - 564
4075.7 - 141819.4 - 512
5030.6 - 87415.8 - 465
6013.4 - 58212.9 - 422
706.8 - 42810.5 - 383
804.4 - 3568.6 - 348

This table is for illustrative purposes and shows data for a precursor molecule. Establishing such specific, validated reference intervals for this compound itself is a critical goal for future methodological research.

Harmonization of Analytical Methods for Improved Inter-laboratory Comparability of Steroid Metabolome Data

The accurate analysis of the steroid metabolome, which includes dozens of structurally similar compounds like this compound, presents significant analytical challenges. elsevierpure.com The transition from less specific immunoassays to highly specific techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) has greatly improved the quality of steroid hormone analysis. nih.govnih.gov However, the widespread adoption of these methods, often as laboratory-developed tests, has introduced issues with inter-laboratory variability. endocrine-abstracts.orgyoutube.com

Lack of harmonization can lead to discrepancies in results between different laboratories, making it difficult to compare data from multicenter studies or to apply universal reference intervals. nih.govuzh.ch Key sources of variability include differences in:

Sample Preparation: Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can yield different analyte recoveries. youtube.com

Calibration: The use of different calibrators and reference materials can introduce systematic bias. endocrine-abstracts.org

Instrumentation and Methods: Variations in chromatographic conditions and mass spectrometer settings can affect method performance. nih.gov

To address these challenges, several strategies are being implemented to promote harmonization. The development of standardized analytical procedures, such as commercially available kits with certified calibrators, is one important step. nih.gov Inter-laboratory comparison studies, where multiple labs analyze the same set of samples, are essential for identifying biases and monitoring the validity of different assays. nih.govuzh.ch Furthermore, the use of certified reference materials (CRMs) from institutions like the National Institute of Standards and Technology (NIST) is crucial for ensuring the accuracy and traceability of measurements. nih.govresearchgate.net Achieving better harmonization for the entire steroid metabolome will ensure that measurements of metabolites like this compound are reliable and comparable across different clinical and research settings, which is a prerequisite for their use as robust biomarkers.

Application of Artificial Intelligence and Computational Modeling in Steroid Research

The complexity of the steroidogenesis network, with its numerous interconnected pathways and feedback loops, makes it an ideal area for the application of artificial intelligence (AI) and computational modeling. nih.govnih.gov These advanced computational tools are being used to enhance the interpretation of complex steroid metabolome data and to predict how the system responds to various stimuli or disruptions. ovid.comoup.com

Mechanistic computational models of steroidogenesis have been developed to simulate the entire metabolic pathway, from cholesterol to the final steroid hormones and their metabolites. nih.govresearchgate.net These models incorporate the kinetics of each enzymatic reaction and transport process. nih.gov By fitting these models to experimental data from in vitro systems (like the H295R cell line), researchers can:

Define Mechanisms of Action: Understand how endocrine-disrupting chemicals (EDCs) alter steroid biosynthesis. ovid.com

Predict Biochemical Responses: Simulate the dynamic changes in steroid concentrations over time in response to chemical exposure. oup.com

Identify Critical Control Points: Use sensitivity analysis to determine which enzymes or transporters have the most significant influence on the production of specific steroids. nih.gov

This modeling approach can be applied to understand the regulation of pathways leading to this compound and to predict how its production might be altered in various physiological or pathological states.

Q & A

Q. How can systems biology approaches enhance understanding of 16α-Hydroxyetiocholanolone’s role in endocrine networks?

  • Methodological Answer : Construct dynamic models integrating transcriptomic, proteomic, and metabolomic data. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify crosstalk with other hormonal pathways. Validate predictions via CRISPR-Cas9 knockout models of key regulatory genes .

Guidance for Scholarly Communication

Q. What are the best practices for presenting 16α-Hydroxyetiocholanolone data in tables and figures?

  • Methodological Answer : Use standardized units (e.g., nM for concentrations) and avoid redundancy between text and visuals. For chromatograms, label peaks with retention times and m/z ratios. In tables, highlight statistically significant results (e.g., boldface with asterisks) and provide raw data in supplementary files .

Q. How should researchers structure a literature review to contextualize 16α-Hydroxyetiocholanolone within steroid metabolism?

  • Methodological Answer : Organize sections thematically (e.g., biosynthesis, receptor interactions, disease associations). Critically evaluate conflicting findings by comparing methodologies (e.g., in vivo vs. in vitro models). Use citation management tools to ensure proper attribution and avoid inadvertent plagiarism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.